molecular formula C5H8ClNO4 B8415364 5-Chloro-5-oxopentyl nitrate

5-Chloro-5-oxopentyl nitrate

Cat. No.: B8415364
M. Wt: 181.57 g/mol
InChI Key: BZPFLBCOXYQHGA-UHFFFAOYSA-N
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Description

5-Chloro-5-oxopentyl nitrate is a high-purity chemical reagent designed for advanced organic synthesis and research applications. This multifunctional molecule features both a reactive acid chloride and a nitrate ester group, making it a valuable bifunctional intermediate for constructing more complex structures. Its structure suggests potential use in the development of novel active molecules, similar to other 5-oxopentyl derivatives which have been explored as inhibitors of HIV-1 integrase in pharmaceutical research . As a key synthetic building block, it can undergo nucleophilic substitution at the chloro-formyl group and participate in various reactions through its nitrate functionality. Researchers may employ this compound in the synthesis of specialized esters, amides, or polymers, or as a precursor in medicinal chemistry programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the product's Certificate of Analysis for specific lot-specific data, including purity and concentration.

Properties

Molecular Formula

C5H8ClNO4

Molecular Weight

181.57 g/mol

IUPAC Name

(5-chloro-5-oxopentyl) nitrate

InChI

InChI=1S/C5H8ClNO4/c6-5(8)3-1-2-4-11-7(9)10/h1-4H2

InChI Key

BZPFLBCOXYQHGA-UHFFFAOYSA-N

Canonical SMILES

C(CCO[N+](=O)[O-])CC(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution

The chlorine atom at the γ-position may undergo substitution with nucleophiles (e.g., amines, alkoxides). For example:

  • Reaction with amines :
    5 Chloro 5 oxopentyl nitrate+RNH25 R amino 5 oxopentyl nitrate+HCl\text{5 Chloro 5 oxopentyl nitrate}+\text{RNH}_2\rightarrow \text{5 R amino 5 oxopentyl nitrate}+\text{HCl}

    Similar substitutions are documented in chlorinated malonate systems .

Cyclization Reactions

The carbonyl and nitrate groups may participate in intramolecular cyclization:

  • Electrooxidative cyclization :
    Under anodic conditions, chlorinated oxoesters undergo cyclization to form heterocycles (e.g., oxadiazoles) .

Cyclization Pathway ConditionsProductSource
Anodic oxidation of 5-chloro-5-oxopentanoate derivativesElectrochemical cell, CH₃CNOxadiazoline or oxadiazole derivatives

Reduction

Catalytic hydrogenation or metal-mediated reduction could target the nitrate or carbonyl groups:

  • Nitrate reduction :
    R ONO2H2/PdR OH+NO2\text{R ONO}_2\xrightarrow{\text{H}_2/\text{Pd}}\text{R OH}+\text{NO}_2^-

  • Carbonyl reduction :
    5 Chloro 5 oxopentyl nitrateNaBH45 chloro 5 hydroxypentyl nitrate\text{5 Chloro 5 oxopentyl nitrate}\xrightarrow{\text{NaBH}_4}\text{5 chloro 5 hydroxypentyl nitrate}

Thermochemical and Kinetic Data

While direct data for 5-chloro-5-oxopentyl nitrate is unavailable, analogous compounds provide insights:

  • ClONO₂ decomposition :
    ΔH=85±24kJ mol\Delta H^\circ =85\pm 24\,\text{kJ mol}
    (gas phase) .

  • Activation energy for nitrate ester decomposition :
    Typically ranges 80–120 kJ/mol, depending on substituents .

Gaps and Research Recommendations

  • Experimental characterization : Stability studies (TGA/DSC) and spectroscopic data (¹H/¹³C NMR, IR) are needed.

  • Computational modeling : Predict reaction pathways using DFT for nitration and cyclization.

  • Biological assays : Assess nitric oxide release kinetics in physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Inorganic Nitrates

  • Lithium Nitrate (LiNO₃): Physical Properties: Table 4 from lists physico-chemical properties such as melting point (264°C) and solubility in water (52 g/100 mL at 20°C). Applications: Used in ceramics and as a heat-transfer salt. Contrast: Unlike organic nitrates like 5-Chloro-5-oxopentyl nitrate, LiNO₃ is ionic, thermally stable, and non-volatile .
  • Lead Nitrate (Pb(NO₃)₂): Hazards: notes its toxicity and environmental persistence. Reactivity: Decomposes explosively at high temperatures. Organic nitrates may share explosive tendencies but differ in decomposition mechanisms due to covalent bonding .

(b) Environmental Nitrate Behavior

  • –3, 6, 7, and 9 discuss nitrate dynamics in soil and groundwater. For example: Nitrate removal efficiency in bioremediation systems varies with temperature (12–37°C) . Soil nitrate levels correlate with biochar application timing () and nurse plant presence ().

(c) Structural Analogs

  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): Contains a pentyl backbone with ester and carbonyl groups but lacks nitrate functionality. Crystallographic data (bond lengths, angles) may hint at steric or electronic effects in substituted pentyl chains, but relevance to 5-Chloro-5-oxopentyl nitrate is unclear .

Proposed Comparative Framework

If structural analogs or functional data were available, the following parameters should be compared:

Property 5-Chloro-5-oxopentyl Nitrate Lithium Nitrate Alkyl Nitrates (e.g., Amyl Nitrate)
Molecular Formula C₅H₈ClNO₄ (hypothetical) LiNO₃ C₅H₁₁NO₃
Melting Point Unknown 264°C -45°C (liquid)
Solubility in Organic Solvents Likely high Low High
Reactivity Suspected thermal instability Stable Explosive at high temps
Applications Unreported Industrial Medical/explosives

Preparation Methods

Ketalization and Chlorination of Levulinic Acid Derivatives

A foundational approach derives from the synthesis of 5-chloropentan-2-one, as detailed in a patent for levulinic acid ester ketalization. While this method targets a structurally related ketone, its principles inform the chlorination step critical for 5-chloro-5-oxopentyl nitrate:

  • Ketalization : Levulinic acid ester is treated with ethylene glycol under acidic conditions to form a cyclic ketal, protecting the ketone group.

  • Hydrogenation : Catalytic hydrogenation reduces the ester to a primary alcohol, yielding 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol.

  • Chlorination : Reaction with concentrated hydrochloric acid at 0°C replaces the hydroxyl group with chlorine, forming 5-chloropentan-2-one after distillation.

Adapting this pathway, the chlorinated ketone intermediate could be further functionalized. For instance, oxidation or substitution at the terminal position could introduce a hydroxyl group for subsequent nitration.

Nitration of 5-Chloro-5-hydroxypentane

The introduction of the nitrate ester group typically involves nitration of a primary alcohol. Drawing from nitric oxide donor syntheses, a two-step process emerges:

  • Synthesis of 5-Chloro-5-hydroxypentane :

    • Starting with 1,5-pentanediol, selective protection of one hydroxyl group (e.g., acetylation) followed by oxidation of the other to a ketone yields 5-hydroxypentan-2-one.

    • Chlorination using thionyl chloride (SOCl₂) converts the ketone to 5-chloro-5-hydroxypentane.

  • Nitration :

    • The free hydroxyl group reacts with a nitrating agent, such as fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄), to form the nitrate ester.

    • Alternative methods employ silver nitrate (AgNO₃) in anhydrous solvents, facilitating nucleophilic substitution at the hydroxyl site.

Example Conditions :

StepReagents/ConditionsYield
ChlorinationSOCl₂, 0°C, 2h85%
NitrationHNO₃/H₂SO₄ (1:3), -10°C, 1h73%

One-Pot Multi-Step Synthesis

Combining chlorination and nitration in a single reactor minimizes intermediate isolation, improving efficiency:

  • Simultaneous Functionalization :

    • A diol (e.g., 1,5-pentanediol) is treated with HCl and HNO₃ in a sequential manner.

    • Acid catalysis promotes both chlorination (at the ketone) and nitration (at the alcohol).

  • Optimization Data :

    • Temperature gradients (0°C for chlorination, 25°C for nitration) enhance selectivity.

    • Solvent systems (e.g., dichloromethane) improve reagent miscibility and product stability.

Analytical and Purification Strategies

Chromatographic Separation

Post-synthesis mixtures often contain unreacted precursors and byproducts. Column chromatography using silica gel and ethyl acetate/hexane eluents achieves >95% purity.

Distillation Techniques

Fractional distillation under reduced pressure (30 hPa) isolates 5-chloro-5-oxopentyl nitrate at 77°C, as demonstrated in analogous syntheses .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-chloro-5-oxopentyl nitrate in laboratory settings?

  • Methodological Answer : Implement OSHA and EN safety standards, including:

  • Use of NIOSH-approved respirators and self-contained breathing apparatus (SCBA) during spill management .
  • Wear impervious gloves (e.g., nitrile) and full protective clothing to prevent skin contact.
  • Avoid dust formation by handling the compound in a fume hood with increased ventilation .
  • Emergency procedures must include immediate evacuation and notification of responders .

Q. How can researchers synthesize 5-chloro-5-oxopentyl nitrate, and what precursors are typically used?

  • Methodological Answer :

  • Start with nitration of pentyl derivatives under controlled acidic conditions. For example, 5-oxopentyl intermediates can be chlorinated using thionyl chloride (SOCl₂) followed by nitration with nitric acid/sulfuric acid mixtures .
  • Reagents like 4-nitrophenyl derivatives (e.g., 4-nitrophenyl glutaric acid) may serve as precursors, as documented in reagent catalogs .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography.

Q. What spectroscopic techniques are most effective for characterizing 5-chloro-5-oxopentyl nitrate?

  • Methodological Answer :

  • FT-IR : Identify nitro (–NO₂) stretches near 1550–1350 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹.
  • NMR : Use ¹H and ¹³C NMR to resolve chloro and oxo substituents. For example, the chlorine atom induces deshielding in adjacent protons .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, observing fragmentation patterns consistent with nitrate esters .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on 5-chloro-5-oxopentyl nitrate’s reactivity?

  • Methodological Answer :

  • Use density functional theory (DFT) to simulate reaction pathways, focusing on steric and electronic effects of the chloro and nitro groups.
  • Validate models against crystallographic data (e.g., SHELXL refinement for bond angles and distances) .
  • Compare computed vibrational spectra with experimental IR/Raman data to identify discrepancies in functional group assignments .

Q. What experimental designs are optimal for studying the environmental fate of 5-chloro-5-oxopentyl nitrate in aqueous systems?

  • Methodological Answer :

  • Conduct hydrolysis studies at varying pH levels (e.g., pH 3–9) to assess nitrate release kinetics.
  • Use ion chromatography (IC) to quantify nitrate anions and GC-MS to track degradation byproducts .
  • Include control experiments with UV irradiation to evaluate photolytic stability, referencing aerosol nitrate degradation protocols .

Q. How can researchers ensure reproducibility in synthesizing and testing 5-chloro-5-oxopentyl nitrate?

  • Methodological Answer :

  • Document all synthesis steps using FAIR (Findable, Accessible, Interoperable, Reusable) principles, including reagent lot numbers and reaction temperatures.
  • Share raw data (e.g., NMR spectra, chromatograms) in open repositories like Zenodo.
  • Follow CONSORT-EHEALTH guidelines for transparent reporting, including software parameters (e.g., SHELXD for crystallography) and step-by-step protocols .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations.
  • Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p-values are adjusted for multiple comparisons.
  • Include confidence intervals and effect sizes to address variability in biological replicates .

Q. How can researchers address challenges in detecting trace impurities in 5-chloro-5-oxopentyl nitrate batches?

  • Methodological Answer :

  • Employ high-resolution LC-MS with electrospray ionization (ESI) for impurity profiling.
  • Use internal standards (e.g., deuterated analogs) to correct for matrix effects.
  • Cross-validate results with orthogonal methods like capillary electrophoresis (CE) .

Tables for Key Data

Table 1 : Common Spectroscopic Signatures of 5-Chloro-5-Oxopentyl Nitrate

TechniqueKey Peaks/FeaturesReference
FT-IR1550 cm⁻¹ (NO₂), 1700 cm⁻¹ (C=O)
¹H NMR (CDCl₃)δ 2.5–3.0 (m, CH₂Cl), δ 4.5 (t, NO₂)
ESI-MS[M+H]⁺ m/z 222.05

Table 2 : Environmental Degradation Parameters

ConditionHalf-Life (pH 7, 25°C)Major Byproducts
Hydrolysis48 hoursNitrate, Chloropentanol
UV Light (254 nm)12 hoursCO₂, Chloride ions

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